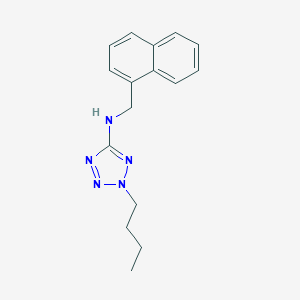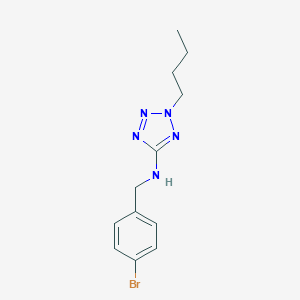![molecular formula C17H21Br2NO2 B276724 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide](/img/structure/B276724.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The exact mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide has various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, inhibit the proliferation of cancer cells, and improve insulin sensitivity in diabetic patients.
Advantages And Limitations For Lab Experiments
One of the major advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide is its high potency and selectivity towards its target enzymes. However, its low solubility in water and poor pharmacokinetic properties limit its use in in vivo studies.
Future Directions
There are several future directions for the research on N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide. Some of the potential areas of research include the development of more potent analogs, improving its pharmacokinetic properties, and investigating its potential applications in other fields such as agriculture and material science.
In conclusion, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide is a promising chemical compound that has shown potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
Synthesis Methods
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide involves the reaction of 2-(2,4-dibromo-6-methylphenoxy)acetic acid with 1-cyclohexene-1-amine in the presence of triethylamine. The product is then treated with ethyl chloroformate to obtain the final compound.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation.
properties
Product Name |
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide |
|---|---|
Molecular Formula |
C17H21Br2NO2 |
Molecular Weight |
431.2 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H21Br2NO2/c1-12-9-14(18)10-15(19)17(12)22-11-16(21)20-8-7-13-5-3-2-4-6-13/h5,9-10H,2-4,6-8,11H2,1H3,(H,20,21) |
InChI Key |
PKZOIYSAUJGFCV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NCCC2=CCCCC2)Br)Br |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NCCC2=CCCCC2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-(3,4-dimethoxyphenyl)ethanamine](/img/structure/B276641.png)
![4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276643.png)
![4-{5-[(Cyclopentylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276644.png)
![4-{5-[(Butylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276645.png)
![1-(furan-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B276647.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B276649.png)

![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine](/img/structure/B276652.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B276653.png)
![N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B276656.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276659.png)
![2-methyl-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B276661.png)

